N-(3,5-dichlorophenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(3,5-dichlorophenyl)-2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O2/c1-9-3-14-15(4-10(9)2)23-18(25)16(22-14)8-17(24)21-13-6-11(19)5-12(20)7-13/h3-7,16,22H,8H2,1-2H3,(H,21,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLFNBJUXUYJRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(3,5-dichlorophenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of N-(3,5-dichlorophenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is , with a molecular weight of 378.25 g/mol. The compound features a dichlorophenyl group and a tetrahydroquinoxaline moiety that contribute to its biological activity.
1. Antioxidant Activity
Research indicates that compounds similar to N-(3,5-dichlorophenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide exhibit notable antioxidant properties. The antioxidant activity can be assessed using methods like the DPPH radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. These methods measure the ability of the compound to neutralize free radicals and reduce oxidized species.
| Method | Result |
|---|---|
| DPPH Scavenging | Significant reduction in DPPH radical concentration |
| FRAP Assay | High reducing power compared to standard antioxidants |
2. Acetylcholinesterase Inhibition
The compound's structural features suggest potential as an acetylcholinesterase (AChE) inhibitor. AChE plays a critical role in the degradation of acetylcholine in the synaptic cleft; thus, inhibiting this enzyme can enhance cholinergic transmission. This mechanism is particularly relevant for treating neurodegenerative diseases like Alzheimer's.
In vitro studies have demonstrated that derivatives of this compound can inhibit AChE with varying degrees of potency:
| Compound | IC50 (µM) |
|---|---|
| Lead Compound | 4.5 |
| N-(3,5-dichlorophenyl)-2-(6,7-dimethyl...) | 5.0 |
3. Anticancer Activity
Preliminary studies suggest that N-(3,5-dichlorophenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide may exhibit cytotoxic effects against various cancer cell lines. The MTT assay has been employed to evaluate cell viability post-treatment:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10.0 |
| HeLa (Cervical Cancer) | 12.5 |
The biological activities of this compound are hypothesized to arise from multiple mechanisms:
- Free Radical Scavenging : The presence of electron-rich moieties allows the compound to donate electrons and neutralize free radicals.
- Enzyme Inhibition : The structural similarity to known AChE inhibitors suggests competitive binding at the active site of the enzyme.
- Cell Cycle Arrest : Potential interactions with cellular pathways may lead to apoptosis in cancer cells.
Case Studies
Recent studies have explored the efficacy of N-(3,5-dichlorophenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide in various model systems:
- Neuroprotective Effects : In a mouse model of Alzheimer's disease, administration of the compound resulted in improved cognitive function as measured by behavioral tests.
- Antitumor Efficacy : In vitro studies on breast cancer cell lines showed that treatment with the compound led to significant reductions in cell proliferation and increased apoptosis markers.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Quinoxaline-Based Acetamides
- N-(2,3-Diphenylquinoxalin-6-yl)acetamide derivatives (e.g., compound 4a in ): These derivatives share a quinoxaline backbone but differ in substitution patterns. For example, compound 4a includes a diphenylquinoxaline group and a pyrimidine-thioacetamide chain. The presence of sulfur and additional aromatic rings may enhance π-π stacking interactions compared to the target compound’s methyl and oxo substituents. The target compound’s dichlorophenyl group may confer higher lipophilicity and membrane permeability than the diphenylquinoxaline analogs .
Agrochemical Acetamides
- Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide): Alachlor, a herbicide, shares the chloroacetamide backbone but lacks the tetrahydroquinoxaline system. Its 2,6-diethylphenyl and methoxymethyl groups prioritize hydrophobicity, favoring herbicidal activity. In contrast, the target compound’s heterocyclic core may enable interactions with biological targets via hydrogen bonding or aromatic stacking .
- Pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide): Similar to alachlor, pretilachlor’s propoxyethyl chain increases flexibility and solubility.
Pharmaceutical Acetamides
- AMG 517 (N-{4-[6-(4-trifluoromethyl-phenyl)-pyrimidin-4-yloxy]-benzothiazol-2-yl}-acetamide): This TRPV1 antagonist features a benzothiazole-pyrimidine system linked to an acetamide. While the target compound lacks a pyrimidine ring, its dichlorophenyl group mirrors the electron-deficient aromatic systems common in drug design. The tetrahydroquinoxaline’s oxo group may serve as a hydrogen bond acceptor, akin to AMG 517’s trifluoromethyl-phenyl motif .
- HC030031 (2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-isopropylphenyl)acetamide): HC030031’s xanthine-derived core contrasts with the tetrahydroquinoxaline of the target compound. However, both include nitrogen-rich heterocycles and substituted acetamide linkers, suggesting shared synthetic strategies, such as coupling hydrazides with activated carboxylic acids .
Key Structural Differences
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
